2,6-Difluoro-4-isopropoxybenzoic acid
Description
2,6-Difluoro-4-isopropoxybenzoic acid is a fluorinated benzoic acid derivative featuring two fluorine atoms at the 2- and 6-positions and an isopropoxy group at the 4-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atoms act as strong electron-withdrawing groups, enhancing the acidity of the carboxylic acid moiety, while the bulky isopropoxy group introduces steric hindrance, influencing reactivity and solubility. The compound is likely synthesized via nucleophilic aromatic substitution or ester hydrolysis, as inferred from related compounds like its methyl ester derivative (e.g., this compound methyl ester, listed in ) .
Properties
IUPAC Name |
2,6-difluoro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVGOERORRXUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid typically involves the introduction of fluorine atoms and the isopropoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzoic acid derivative reacts with isopropyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms and the isopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Introduction to 2,6-Difluoro-4-isopropoxybenzoic Acid
This compound (DFIB) is a fluorinated organic compound with the molecular formula . Its unique structure, characterized by two fluorine atoms and an isopropoxy group, imparts distinct electronic and steric properties, making it a valuable compound in various scientific research applications. This article explores the diverse applications of DFIB in chemistry, biology, medicine, and industry, supported by data tables and documented case studies.
The presence of fluorine atoms enhances the compound's lipophilicity and stability, which can be crucial in biological applications. The isopropoxy group contributes to its reactivity and solubility in various solvents.
Chemistry
Building Block for Organic Synthesis
DFIB serves as a crucial building block in organic synthesis, particularly in developing fluorinated compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the synthesis of complex molecules.
Key Reactions:
- Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under specific conditions.
- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Oxidation/Reduction: DFIB participates in oxidation and reduction reactions, expanding its utility in synthetic pathways.
Biology
Investigating Biological Activities
Research into DFIB's biological activities has revealed potential interactions with biomolecules. It is being explored for its ability to modulate enzyme activity and receptor binding, which may lead to new therapeutic strategies.
Case Study: Enzyme Interaction
In a study examining enzyme inhibition, DFIB demonstrated significant activity against specific targets, suggesting its potential as a biochemical probe for studying metabolic pathways.
Medicine
Drug Development Potential
DFIB is being investigated for its pharmacokinetic properties, particularly in drug design. The compound's unique structure may enhance drug efficacy and bioavailability.
Therapeutic Applications:
- Anti-inflammatory Agents: Preliminary studies indicate that DFIB could have anti-inflammatory properties.
- Anticancer Activity: Ongoing research aims to evaluate its potential as an anticancer agent through modulation of cellular pathways.
Industry
Specialty Chemicals Production
In industrial applications, DFIB is utilized in producing specialty chemicals and materials with tailored properties. Its unique reactivity patterns make it suitable for developing new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-isopropoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison evaluates 2,6-Difluoro-4-isopropoxybenzoic acid against other benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- 4-Fluorobenzoic Acid : The single fluorine at the 4-position increases acidity (pKa ~4.1) compared to unsubstituted benzoic acid (pKa 4.2). However, this compound is significantly more acidic (estimated pKa ~2.8*) due to the electron-withdrawing inductive effects of two ortho-fluorine atoms, which stabilize the deprotonated form .
- 3,5-Difluorobenzoic Acid : The meta-fluorine substitution results in weaker electron withdrawal compared to ortho-fluorines, yielding a higher pKa (~2.5) than 2,6-difluoro analogs. This highlights the critical role of substituent positioning .
- 4-Hydroxybenzoic Acid : The 4-hydroxy group is electron-donating, reducing acidity (pKa 4.5) and increasing water solubility (5.0 g/L) compared to fluorinated derivatives .
Solubility and Steric Effects
- This compound : The bulky isopropoxy group reduces aqueous solubility, favoring organic solvents. This contrasts with 4-hydroxybenzoic acid, which exhibits higher water solubility due to hydrogen bonding .
- 4-Fluorobenzoic Acid : Moderate solubility (2.7 g/L in water) reflects a balance between fluorine’s hydrophobicity and the polar carboxylic acid group .
Data Table: Key Properties of Selected Benzoic Acid Derivatives
| Compound Name | Substituents | Acidity (pKa) | Water Solubility (g/L) | Key Applications |
|---|---|---|---|---|
| This compound | 2,6-F; 4-O-iPr | ~2.8* | <1.0 | Pharmaceutical intermediates |
| 4-Fluorobenzoic acid | 4-F | 4.1 | 2.7 | Antimicrobial agents |
| 4-Hydroxybenzoic acid | 4-OH | 4.5 | 5.0 | Food preservatives |
| 3,5-Difluorobenzoic acid | 3,5-F | ~2.5 | 3.5 | Agrochemical synthesis |
*Estimated based on substituent effects and comparative data from fluorinated analogs .
Research Implications and Limitations
Further studies are needed to quantify its solubility, stability, and reactivity, particularly in comparison to esters like its methyl derivative (). The scarcity of direct experimental data in the provided sources underscores the need for targeted physicochemical characterization.
Biological Activity
2,6-Difluoro-4-isopropoxybenzoic acid is an aromatic compound notable for its unique structural features, including two fluorine atoms and an isopropoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and interaction with various biomolecules.
The chemical formula of this compound is , with a molecular weight of approximately 230.21 g/mol. Its structure allows for diverse reactivity, which is crucial for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds containing fluorine can exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, impacting absorption, distribution, metabolism, and excretion (ADME) .
Biological Activity and Applications
- Enzyme Inhibition : Studies have shown that derivatives of this compound can selectively inhibit various enzymes, including DYRK1A/B, which are implicated in neurological disorders and cancer. The introduction of fluorine atoms has been linked to enhanced inhibitory activity against these targets .
- Neuroinflammation : In vivo models have demonstrated that this compound can reduce neuroinflammation through the inhibition of the TLR4/NF-κB signaling pathway. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound exhibits favorable bioavailability and tissue distribution, particularly in the brain. This is essential for developing drugs targeting central nervous system disorders .
Case Study 1: DYRK1A Inhibition
A recent study synthesized a series of fluorinated polyphenols, including derivatives of this compound. These compounds were tested for their ability to inhibit DYRK1A/B enzymes. The findings revealed that modifications at the ortho position of the benzene ring significantly increased inhibitory potency, with some derivatives achieving IC50 values below 50 µM .
Case Study 2: Neuroinflammation Model
In a lipopolysaccharide (LPS)-induced neuroinflammation model, administration of this compound led to decreased microglial activation and neuronal damage. This was attributed to the compound's ability to modulate inflammatory pathways effectively .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
